molecular formula C22H19Cl2N3O4S B3944160 4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No.: B3944160
M. Wt: 492.4 g/mol
InChI Key: RLZBLNCFGOGMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 3,4-dichlorobenzyl group and a phenylsulfonylglycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorobenzyl chloride with glycine to form an intermediate, which is then reacted with phenylsulfonyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
  • 4-{[N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Uniqueness

4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to the presence of the 3,4-dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

IUPAC Name

4-[[2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O4S/c23-19-11-6-15(12-20(19)24)13-27(32(30,31)18-4-2-1-3-5-18)14-21(28)26-17-9-7-16(8-10-17)22(25)29/h1-12H,13-14H2,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBLNCFGOGMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Reactant of Route 5
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.